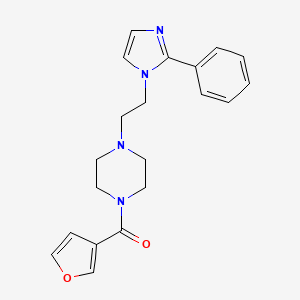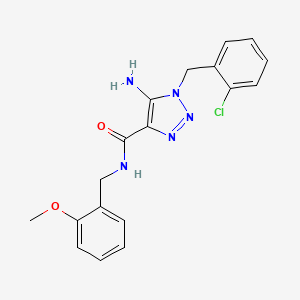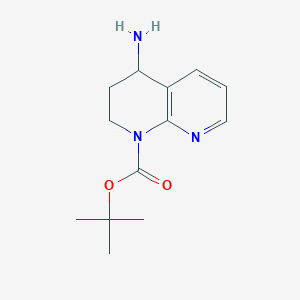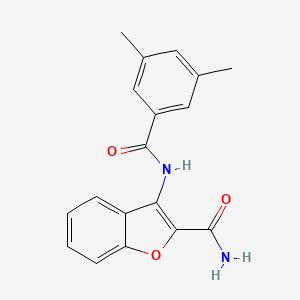
(2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, also known as DNP, is a chemical compound that has been widely used in scientific research. DNP is a yellow crystalline solid that has a molecular weight of 309.30 g/mol. It is a potent inhibitor of oxidative phosphorylation and has been used to study the metabolic processes in cells.
Wirkmechanismus
(2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one acts as an uncoupler of oxidative phosphorylation by disrupting the proton gradient across the mitochondrial membrane. This results in the dissipation of the electrochemical gradient and the uncoupling of ATP synthesis from electron transport. (2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one also increases the rate of oxygen consumption and heat production in cells.
Biochemical and Physiological Effects:
(2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been shown to have a number of biochemical and physiological effects. It increases the rate of oxygen consumption and heat production in cells, which can lead to weight loss. It has also been shown to increase the metabolic rate and to improve insulin sensitivity in obese individuals. However, (2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can also cause hyperthermia, sweating, and tachycardia, which can be potentially life-threatening.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has several advantages for use in lab experiments. It is a potent inhibitor of oxidative phosphorylation and can be used to study the metabolic processes in cells. It is also relatively inexpensive and easy to obtain. However, (2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has several limitations. It is highly toxic and can cause serious health problems if not handled properly. It is also difficult to control the dose and the effects of (2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on (2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one. One area of interest is the development of new uncouplers of oxidative phosphorylation that are less toxic and more selective than (2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one. Another area of interest is the study of the effects of (2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one on mitochondrial function in different cell types and disease states. Finally, the development of new methods for the delivery of (2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one to specific tissues or cell types could lead to new therapeutic applications for this compound.
Synthesemethoden
The synthesis of (2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can be carried out by the reaction of 2,4-dimethoxybenzaldehyde with 3-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Claisen-Schmidt condensation reaction with acetone to yield (2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been extensively used in scientific research to study the metabolic processes in cells. It is a potent inhibitor of oxidative phosphorylation, which is the process by which cells produce energy in the form of ATP. (2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been used to study the effects of metabolic inhibitors on cell growth and differentiation. It has also been used to study the effects of mitochondrial dysfunction on cell death.
Eigenschaften
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-14-7-8-15(17(11-14)23-2)16(19)9-6-12-4-3-5-13(10-12)18(20)21/h3-11H,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRAGDODVWDDEE-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide](/img/structure/B2460623.png)


![7-Fluoro-3-[[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2460629.png)



![1-(2-Ethylbutanoyl)-4-{[2-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2460635.png)
![N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine](/img/structure/B2460636.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2460642.png)
![3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2460643.png)
![6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B2460644.png)
![2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2460646.png)